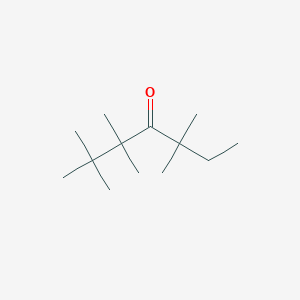

2,2,3,3,5,5-Hexamethylheptan-4-one

Description

Overview of Steric Hindrance in Organic Chemistry and its Implications for Ketone Reactivity

Steric hindrance is a fundamental concept in organic chemistry that refers to the spatial arrangement of atoms within a molecule and the influence of this arrangement on the molecule's reactivity. In essence, bulky groups of atoms can physically obstruct the approach of a reacting species to a particular reaction site.

In the context of ketones, the carbonyl group (C=O) is the hub of their reactivity. This group is polar, with the carbon atom carrying a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles (electron-rich species). However, the two alkyl or aryl groups attached to the carbonyl carbon can sterically hinder this attack. The larger and more branched these groups are, the more pronounced the steric hindrance, and consequently, the lower the reactivity of the ketone. brainkart.comdoubtnut.comlibretexts.org

The transition state of a nucleophilic addition to a ketone is more sterically crowded than the initial planar ketone. brainkart.com Therefore, the presence of bulky substituents destabilizes this transition state, increasing the activation energy of the reaction and slowing it down. brainkart.com This effect is a key determinant of the chemical behavior of highly branched ketones.

Classification and Structural Features of Highly Branched Aliphatic Ketones

Highly branched aliphatic ketones are a class of ketones characterized by the presence of bulky alkyl groups attached to the carbonyl carbon. These alkyl groups often feature tertiary or quaternary carbon atoms, leading to a significant steric shield around the carbonyl group.

A defining structural feature is the presence of multiple alkyl substituents, particularly on the α-carbons (the carbon atoms adjacent to the carbonyl group). This high degree of substitution is the primary source of the steric hindrance that governs their reactivity. 2,2,3,3,5,5-Hexamethylheptan-4-one is a prime example of such a molecule, with two tertiary butyl groups flanking the carbonyl group.

The branching in these ketones can be symmetrical or unsymmetrical. Symmetrical branching, as seen in di-tert-butyl ketone, often leads to a more pronounced decrease in reactivity due to the balanced steric bulk on both sides of the carbonyl.

| Interactive Data Table: Comparison of Ketone Structures and Branching | | :--- | :--- | | Ketone Name | Structure | Type of Branching | Notable Structural Features | | Acetone | CH3COCH3 | Unbranched | Two methyl groups attached to the carbonyl carbon. | | Di-tert-butyl ketone | (CH3)3CCOC(CH3)3 | Symmetrical, Highly Branched | Two tertiary butyl groups directly attached to the carbonyl carbon, leading to extreme steric hindrance. | | this compound | (CH3)3CC(CH3)2COC(CH3)3 | Unsymmetrical, Highly Branched | A tertiary butyl group and a 1,1,2,2-tetramethylpropyl group attached to the carbonyl carbon. |

Historical Context of Research on Sterically Hindered Ketones

The study of sterically hindered ketones has a rich history intertwined with the development of fundamental concepts in organic chemistry. Early investigations into the limits of chemical reactivity often involved the synthesis and study of molecules with extreme steric crowding.

The work of pioneers in physical organic chemistry laid the groundwork for understanding how molecular structure impacts reaction rates. The inability of certain highly substituted ketones to undergo standard reactions, such as the formation of cyanohydrins or bisulfite addition products, provided compelling evidence for the concept of steric hindrance.

A significant milestone in this area was the synthesis and characterization of di-tert-butyl ketone. Its remarkable lack of reactivity towards many common nucleophiles made it a textbook example of steric hindrance and a subject of numerous mechanistic studies. This research paved the way for a deeper appreciation of the subtle interplay between electronic and steric effects in controlling chemical reactions.

Rationale for In-depth Academic Investigation of this compound

The academic investigation of this compound stems from its unique and extreme steric environment. This molecule, with its bulky tertiary butyl and 1,1,2,2-tetramethylpropyl groups, pushes the boundaries of steric hindrance even further than the well-studied di-tert-butyl ketone.

Studying such a sterically encumbered ketone allows researchers to:

Probe the limits of reactivity: By subjecting this compound to various reaction conditions, chemists can determine the energetic and mechanistic thresholds for reactions to occur at a highly hindered carbonyl center.

Develop novel synthetic methodologies: The challenge of synthesizing and transforming such a molecule can drive the development of new and powerful synthetic methods that can overcome extreme steric barriers.

Refine theoretical models: The experimental data obtained from studying this ketone provides a valuable benchmark for testing and refining computational models that predict chemical reactivity. Understanding the subtle balance of forces in such a crowded molecule can lead to more accurate theoretical predictions for a wide range of chemical systems.

Explore unusual chemical phenomena: The extreme steric strain in this compound may lead to unexpected reaction pathways, rearrangements, or the formation of unusual products, offering new insights into chemical behavior.

In essence, this compound serves as a molecular laboratory for exploring the profound impact of steric hindrance on chemical reactivity, providing a deeper understanding of the fundamental principles that govern the behavior of all molecules.

Properties

CAS No. |

62692-65-3 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2,2,3,3,5,5-hexamethylheptan-4-one |

InChI |

InChI=1S/C13H26O/c1-9-12(5,6)10(14)13(7,8)11(2,3)4/h9H2,1-8H3 |

InChI Key |

DZXCMSLCOHNRQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,2,3,3,5,5 Hexamethylheptan 4 One

Steric Effects on Carbonyl Group Reactivity in 2,2,3,3,5,5-Hexamethylheptan-4-one

The reactivity of the carbonyl group in this compound is fundamentally governed by the immense steric hindrance imposed by the two adjacent tert-butyl groups and two 1,1-dimethylpropyl groups. This steric congestion significantly impacts the accessibility of the carbonyl carbon to incoming nucleophiles.

Nucleophilic Addition Reactions: Steric Inhibition and Regioselectivity

Nucleophilic addition is a cornerstone of carbonyl chemistry. However, in the case of this compound, the reaction pathway is significantly impeded.

Steric Hindrance: Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. openstax.org Ketones, having two substituents bonded to the carbonyl carbon, present a more crowded environment compared to aldehydes, which have only one. openstax.orglibretexts.orgyoutube.com This steric hindrance is exceptionally pronounced in this compound, where the bulky groups effectively shield the carbonyl carbon from attack. libretexts.org The approach of a nucleophile is thereby restricted, leading to a higher energy transition state and a slower reaction rate. openstax.orglibretexts.org

Electronic Effects: While steric hindrance is the dominant factor, electronic effects also play a role. Alkyl groups are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. youtube.comlibretexts.orgmasterorganicchemistry.com In this compound, the presence of four alkyl groups contributes to this deactivation.

Regioselectivity: In cases where a nucleophilic addition does occur, the regioselectivity is dictated by the steric environment. For instance, in reactions with sterically demanding organometallic reagents, addition may stop at the ketone stage even with an excess of the nucleophile, as further reaction to form a tertiary alcohol is prohibited by the extreme steric bulk. nih.gov

| Factor | Influence on Nucleophilic Addition |

| Steric Hindrance | Severe inhibition of nucleophilic attack on the carbonyl carbon. |

| Electronic Effects | Alkyl groups reduce the electrophilicity of the carbonyl carbon. |

| Regioselectivity | Reactions may halt at the ketone stage due to steric preclusion of further additions. |

Enolization and Enolate Chemistry of this compound: Kinetic vs. Thermodynamic Control

The formation of enols and enolates is a key aspect of ketone reactivity, providing a pathway for reactions at the α-carbon. universalclass.commasterorganicchemistry.comlibretexts.org In unsymmetrical ketones, the regioselectivity of enolate formation can often be controlled. udel.edu

Kinetic vs. Thermodynamic Enolates: The removal of a proton from the less sterically hindered α-carbon leads to the kinetic enolate , which is formed more rapidly. udel.edu Conversely, deprotonation at the more substituted and more sterically hindered α-carbon yields the more stable thermodynamic enolate . udel.edu

Controlling Enolate Formation:

Kinetic Control: The formation of the kinetic enolate is favored by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). udel.edumasterorganicchemistry.comic.ac.uk These conditions promote rapid, irreversible deprotonation at the most accessible site. udel.edu

Thermodynamic Control: The thermodynamic enolate is favored when using a weaker base (like an alkoxide) at higher temperatures, allowing the reaction to be reversible and reach equilibrium, thus favoring the more stable product. udel.edu

In the context of this compound, the α-carbons are themselves highly hindered. Deprotonation at the C3 and C5 positions would be subject to significant steric strain. The choice of base and reaction conditions would be critical in determining whether enolization occurs and which, if any, enolate is preferentially formed. Computational models show that the use of a strong, hindered base like LDA can favor the kinetic enolate by a significant energy margin. ic.ac.uk

| Control | Conditions | Predominant Enolate |

| Kinetic | Strong, hindered base (e.g., LDA), low temperature | Less substituted, formed faster |

| Thermodynamic | Weaker base (e.g., alkoxide), higher temperature | More substituted, more stable |

Reaction Pathways Involving Remote Sites of this compound

Due to the profound steric shielding of the carbonyl group and the adjacent α-carbons, reaction pathways involving more distant atoms may become more prominent. While specific studies on this compound are not prevalent, general principles of remote functionalization in sterically hindered systems can be considered. These reactions often proceed through radical intermediates or intramolecular pathways that can overcome the steric barriers present at the core of the molecule.

Oxidative Transformations of Highly Branched Ketones

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org However, under forcing conditions or through specific mechanistic pathways, oxidative transformations can occur.

Ozonolysis and Peroxidation Reactions of Sterically Hindered Olefin Precursors

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. masterorganicchemistry.com The synthesis of a sterically hindered ketone like this compound could potentially be achieved through the ozonolysis of a correspondingly substituted, highly hindered olefin precursor.

Ozonolysis Mechanism: The reaction proceeds through the formation of a primary ozonide, which rearranges to a secondary ozonide. masterorganicchemistry.comunl.edu This intermediate is then worked up under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions to yield the desired carbonyl compounds. masterorganicchemistry.com For the synthesis of a ketone, a reductive workup is typically employed. masterorganicchemistry.com A one-pot ozonolysis-oxidation process using aqueous organic solvent and sodium chlorite (B76162) can also yield carboxylic acids from alkenes. organic-chemistry.org

Peroxidation: The reaction of α,β-unsaturated ketones with hydroperoxides can lead to epoxidation. nih.gov This occurs via nucleophilic addition of the hydroperoxide followed by intramolecular substitution. nih.gov However, by trapping the intermediate enolate, it is possible to achieve a peroxidation reaction instead. nih.gov The synthesis of chiral peroxides can be achieved through the enantioselective peroxidation of α,β-unsaturated ketones using a chiral organic catalyst. nih.gov

Radical Oxidation Mechanisms

Radical oxidation provides an alternative pathway for the transformation of highly branched ketones. These reactions can be initiated by various means, including photolysis or the use of radical initiators.

OH Radical Initiated Oxidation: The reaction of ketones with hydroxyl radicals can proceed via H-atom abstraction or addition to a C=C double bond if present. copernicus.orgcopernicus.org In the gas phase, the oxidation of unsaturated ketones is an important atmospheric process. copernicus.orgcopernicus.org The mechanism often involves the formation of peroxy radicals (RO2) which can then react further, for example, with nitric oxide (NO). copernicus.org

Acid-Catalyzed Radical Addition: A Brønsted acid can catalyze the formation of ketone radicals from ketones and hydroperoxides. nih.gov These radicals can then add to olefins in a multicomponent reaction, leading to the formation of γ-peroxyketones. nih.gov

Aerobic Oxidation: Molecular oxygen, a cost-effective and environmentally friendly oxidant, can be used for the selective oxidation of various organic compounds, including the α-hydroxylation of ketones. acs.orgorganic-chemistry.org

The oxidation of lipids at high temperatures can also lead to the formation of methyl ketones as tertiary oxidation products. nih.gov

Reductive Transformations of the Carbonyl Group in this compound

The reduction of the carbonyl group in this compound can be accomplished through several methods, though the steric hindrance presents a considerable challenge for many reducing agents.

Hydride Reductions:

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. ncert.nic.inmasterorganicchemistry.com Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. ncert.nic.inmasterorganicchemistry.com For this compound, the bulky tert-butyl groups impede the approach of the hydride nucleophile to the electrophilic carbonyl carbon. While LiAlH₄, being a more potent reducing agent, can effect this transformation to yield 2,2,3,3,5,5-hexamethylheptan-4-ol, the reaction rates are generally slower compared to those of unhindered ketones. Sodium borohydride, a milder reducing agent, is significantly less effective and may require more forcing conditions or fail to react altogether. masterorganicchemistry.comyoutube.com

Table 1: Reduction of Ketones with Hydride Reagents

| Ketone | Reagent | Product | Relative Reactivity |

| Acetone | NaBH₄ | Propan-2-ol | High |

| This compound | NaBH₄ | 2,2,3,3,5,5-Hexamethylheptan-4-ol | Very Low |

| Acetone | LiAlH₄ | Propan-2-ol | Very High |

| This compound | LiAlH₄ | 2,2,3,3,5,5-Hexamethylheptan-4-ol | Moderate |

Clemmensen and Wolff-Kishner Reductions:

The complete reduction of a carbonyl group to a methylene (B1212753) (CH₂) group can be achieved through methods like the Clemmensen and Wolff-Kishner reductions. annamalaiuniversity.ac.inwikipedia.orgwikipedia.orgalfa-chemistry.com The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is generally effective for aryl-alkyl ketones but can be less so for sterically hindered aliphatic ketones. annamalaiuniversity.ac.inwikipedia.orgacs.orgacs.org The harsh acidic conditions can also be a limitation for sensitive substrates. annamalaiuniversity.ac.inwikipedia.org

The Wolff-Kishner reduction, on the other hand, is conducted under strongly basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. wikipedia.orgalfa-chemistry.combyjus.comvedantu.comlibretexts.org This method is often complementary to the Clemmensen reduction, particularly for acid-sensitive compounds. alfa-chemistry.com However, for severely sterically hindered ketones like this compound, the initial formation of the hydrazone intermediate can be difficult, potentially impeding the reaction. wikipedia.org While these methods are powerful for deoxygenation, their application to highly branched ketones requires careful consideration of the steric environment and the stability of the substrate to the reaction conditions.

Acid-Catalyzed and Base-Catalyzed Reactions of Highly Branched Ketones

The presence of α-hydrogens in ketones allows for acid- and base-catalyzed enolization, a key step in many reactions. libretexts.orgtestbook.comyoutube.comyoutube.comyoutube.comyoutube.com In this compound, however, there are no α-hydrogens, which precludes enol and enolate formation. This inherent structural feature renders it inert to a range of typical acid- and base-catalyzed reactions that rely on the presence of an α-proton.

A classic example illustrating the diminished reactivity of highly branched ketones is the reaction with sodium bisulfite (NaHSO₃). Less hindered ketones, such as acetone, readily undergo nucleophilic addition with sodium bisulfite to form a crystalline adduct. youtube.com In contrast, the significant steric hindrance in this compound prevents the bisulfite ion from attacking the carbonyl carbon, and thus, no precipitate is formed. youtube.com

Similarly, the reactivity towards other nucleophiles is drastically reduced. For instance, the addition of hydrogen cyanide (HCN) to form a cyanohydrin is significantly slower for this compound compared to acetaldehyde (B116499) or acetone. annamalaiuniversity.ac.in This decreased reactivity is a direct consequence of the steric shield provided by the tert-butyl groups, which hinders the approach of the cyanide nucleophile. annamalaiuniversity.ac.in

Table 2: Reactivity of Ketones in Nucleophilic Addition Reactions

| Ketone | Reagent | Product Formation | Underlying Reason |

| Acetone | NaHSO₃ | Crystalline Adduct | Low steric hindrance |

| This compound | NaHSO₃ | No Reaction | High steric hindrance youtube.com |

| Acetaldehyde | HCN | Cyanohydrin | Low steric hindrance, high electrophilicity |

| This compound | HCN | Very Slow/No Reaction | High steric hindrance annamalaiuniversity.ac.in |

Metal-Catalyzed Reactions with Sterically Hindered Ketones

Metal-catalyzed reactions offer alternative pathways for the transformation of sterically hindered ketones. youtube.com These reactions often involve the coordination of the metal to the carbonyl oxygen, activating it towards further reaction.

Organometallic Additions:

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that can add to ketones to form tertiary alcohols. youtube.comlibretexts.orglibretexts.org However, the extreme steric hindrance in this compound makes these additions challenging. Research has shown that organozincates, such as Et₃ZnLi, can react with di-tert-butyl ketone to produce the corresponding tertiary alcohol, ethyl-di-tert-butylmethanol, after hydrolysis. acs.org The kinetics of this reaction are complex and depend on the relative concentrations of the organozincate and the ketone. acs.org

Table 3: Reaction of Di-tert-butyl Ketone with an Organozincate

| Reactants | Product (after hydrolysis) | Key Observation |

| This compound + Et₃ZnLi | Ethyl-di-tert-butylmethanol | Reaction proceeds despite high steric hindrance acs.org |

| This compound + Et₃ZnK | Negligible Reaction | The nature of the alkali metal significantly affects reactivity acs.org |

Catalytic Hydrogenation:

Catalytic hydrogenation is another method for the reduction of ketones. nih.gov This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or ruthenium, and a source of hydrogen. nih.gov For sterically hindered ketones, the efficiency of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. While homogeneous catalysts have shown high activity and selectivity in some cases, heterogeneous catalysts are also of interest due to their reusability. nih.gov Base-catalyzed hydrogenation in the absence of a transition metal has also been reported for non-enolizable ketones, although it requires harsh conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 2,2,3,3,5,5 Hexamethylheptan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

NMR spectroscopy is the foremost technique for elucidating the carbon framework and proton environments of 2,2,3,3,5,5-hexamethylheptan-4-one. The extreme steric crowding around the central carbonyl group is expected to cause significant perturbations in chemical shifts compared to less substituted ketones.

¹H and ¹³C NMR Spectral Analysis of Steric Compression and Chemical Shift Perturbations

The ¹³C NMR spectrum is particularly informative. The chemical shift of a carbonyl carbon is sensitive to its electronic environment and the geometry of its substituents. libretexts.org For typical acyclic ketones, the carbonyl carbon resonates around 205-215 ppm. However, in highly hindered environments, such as in di-tert-butyl ketone, this signal is shifted significantly downfield to approximately 218 ppm. reddit.com This deshielding is attributed to steric compression and slight deformations of the bond angles around the carbonyl group. A similar, substantial downfield shift is predicted for the C4 carbonyl carbon of this compound.

Furthermore, the quaternary carbons (C2, C3, and C5) and their attached methyl groups are expected to show downfield shifts due to the "steric compression effect," where closely packed non-bonded atoms cause mutual deshielding. nih.gov The molecule's lack of symmetry means that all fifteen carbons should, in principle, be chemically non-equivalent, giving rise to twelve distinct signals (several methyl carbons may be accidentally equivalent).

The ¹H NMR spectrum is expected to be simpler in terms of multiplicity, with most signals appearing as singlets due to the absence of adjacent protons on the quaternary carbons. However, the diastereotopic nature of the geminal methyl groups on C2, C3, and C5 could result in separate singlets for each methyl group. The ethyl group at the C5-C6-C7 end of the molecule would present a classic quartet and triplet pattern.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| C7-H ₃ | ~0.90 | Triplet | 3H | Methyl group |

| C1-H ₃ | ~1.15 | Singlet | 3H | Methyl group |

| C6-H ₂ | ~1.20 | Quartet | 2H | Methylene (B1212753) group |

| C5-Meth yls | ~1.25-1.35 | Two Singlets | 6H | Diastereotopic methyls |

| C3-Meth yls | ~1.30-1.40 | Two Singlets | 6H | Diastereotopic methyls |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C7 | ~9 | CH₃ |

| C1 | ~25 | CH₃ |

| C2, C3, C5 Methyls | ~28-35 | CH₃ |

| C6 | ~36 | CH₂ |

| C2, C3, C5 | ~45-55 | Quaternary (C) |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

A full and unambiguous assignment of the ¹H and ¹³C spectra requires two-dimensional (2D) NMR experiments. nih.govharvard.edu

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would be vital for establishing proton-proton couplings. libretexts.org A clear cross-peak would be expected between the C6 methylene protons (~1.20 ppm) and the C7 methyl protons (~0.90 ppm), confirming the ethyl fragment. No other correlations would be anticipated due to the extensive network of quaternary carbons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. sielc.com It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the triplet at ~0.90 ppm to the C7 carbon signal at ~9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for elucidating the complete carbon skeleton. libretexts.orgsielc.com It reveals correlations between protons and carbons that are two or three bonds away. Key predicted correlations include:

The C1 methyl protons correlating to the C2 quaternary carbon.

The C2 methyl protons correlating to the C1 methyl carbon, the C2 quaternary carbon, and the C3 quaternary carbon.

The C3 methyl protons correlating to the C2 and C3 quaternary carbons and, crucially, to the C4 carbonyl carbon.

The C5 methyl protons correlating to the C4 carbonyl, the C5 quaternary carbon, and the C6 methylene carbon.

The C6 and C7 protons correlating to C5.

By systematically piecing together these correlations, the entire molecular structure can be confirmed.

Infrared (IR) and Raman Spectroscopy of the Carbonyl Stretch: Steric Effects and Vibrational Coupling

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, with the carbonyl (C=O) stretch being particularly diagnostic. spectroscopyonline.com For standard saturated acyclic ketones, the C=O stretching vibration appears as a strong, sharp band around 1715 cm⁻¹. orgchemboulder.commsu.edu

In this compound, the immense steric bulk of the groups flanking the carbonyl is expected to lower this frequency, likely into the 1680-1700 cm⁻¹ range. This shift is not due to electronic conjugation, which is absent, but rather to mechanical and steric effects. The bulky substituents force a slight widening of the Cα-CO-Cα bond angle, which alters the hybridization and reduces the force constant of the C=O bond, thereby lowering its stretching frequency. orgchemboulder.com

Other expected bands in the IR spectrum would include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds. msu.edu

C-H bending: Bands in the 1365-1470 cm⁻¹ region, including characteristic absorptions for gem-dimethyl and ethyl groups.

Vibrational coupling between the C=O stretch and other parts of the molecule is likely to be minimal due to the steric isolation of the carbonyl group by the neighboring quaternary carbons. oregonstate.edu

Mass Spectrometry (MS) Fragmentation Pathways and Structural Elucidation

Mass spectrometry (MS) under electron ionization (EI) conditions would cause fragmentation of this compound, providing further structural evidence. Due to the high degree of substitution and the stability of potential fragments, the molecular ion peak (M⁺) at m/z = 226 is expected to be weak or entirely absent. libretexts.org

The primary fragmentation mechanism for ketones is α-cleavage , where the bond between the carbonyl carbon and an adjacent α-carbon is broken. libretexts.org This molecule has two distinct α-cleavage pathways:

Cleavage A: Breakage between C3 and C4. This would generate a highly stable tertiary carbocation ([C₅H₁₁]⁺, m/z = 85) and an acylium ion ([C₁₀H₁₉O]⁺, m/z = 155). The m/z 85 peak, corresponding to the 1,1-dimethylpropyl cation, is predicted to be a major fragment.

Cleavage B: Breakage between C4 and C5. This would generate a different stable tertiary carbocation ([C₇H₁₅]⁺, m/z = 99) and a different acylium ion ([C₈H₁₅O]⁺, m/z = 127). The m/z 99 peak, corresponding to the 1,1,2,2-tetramethylpropyl cation, would also be a significant fragment.

A McLafferty rearrangement is not possible for this molecule as there are no hydrogen atoms on any of the γ-carbon atoms. The fragmentation pattern, dominated by these specific α-cleavage products, would be highly characteristic of the proposed structure.

Predicted Major Mass Spectrometry Fragments

| m/z | Predicted Relative Intensity | Identity of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 85 | High | [C(CH₃)₂CH₂CH₃]⁺ | α-Cleavage A |

| 99 | High | [C(CH₃)₂C(CH₃)₂CH₃]⁺ | α-Cleavage B |

| 127 | Medium | [O=C-C(CH₃)₂CH₂CH₃]⁺ | α-Cleavage B |

| 155 | Medium | [O=C-C(CH₃)₂C(CH₃)₂CH₃]⁺ | α-Cleavage A |

Computational Spectroscopy for Prediction and Interpretation of Spectral Data

Given the absence of extensive empirical data for such a unique structure, computational methods are an indispensable tool. rsc.org Techniques like Density Functional Theory (DFT) can be employed to predict the molecule's properties. github.io

A typical workflow would involve:

Conformational Analysis: Searching for the lowest energy conformation(s) of the molecule.

Geometry Optimization: Calculating the most stable 3D structure, providing predicted bond lengths and angles.

Frequency Calculations: Simulating the vibrational (IR and Raman) spectra. This allows for the theoretical assignment of observed bands, including the sterically-shifted C=O stretch.

NMR Chemical Shift Prediction: Using methods like GIAO (Gauge-Independent Atomic Orbital), both ¹H and ¹³C NMR chemical shifts can be calculated. nih.govresearchgate.net These predicted values are crucial for validating the assignments of the experimental spectra, especially for distinguishing between the many similar methyl environments.

Computational results would provide a theoretical foundation to explain the observed spectral peculiarities, directly linking them to the steric strain inherent in the molecule's structure.

X-ray Crystallography of Derivatives and Co-crystals for Definitive Structural Information

While NMR, IR, and MS can provide a confident structural assignment, X-ray crystallography stands as the ultimate arbiter for absolute structural proof. rsc.org Obtaining a single crystal of the liquid ketone itself may be challenging. However, creating a solid derivative is a common strategy. For instance, a derivative could potentially be formed through a reduction of the ketone to the corresponding alcohol, 2,2,3,3,5,5-hexamethylheptan-4-ol, which may be more amenable to crystallization.

A successful X-ray crystallographic analysis would yield a three-dimensional model of the molecule, providing precise, unambiguous measurements of:

Connectivity: Confirming the atomic framework.

Bond Lengths: Revealing any bond stretching due to strain.

Bond Angles: Quantifying the distortion around the sterically congested carbonyl center.

Torsion Angles: Defining the exact conformation of the molecule in the solid state.

This definitive structural data would serve as the benchmark against which all spectroscopic interpretations and computational models are validated. rsc.orgresearchgate.net

Theoretical and Computational Investigations of 2,2,3,3,5,5 Hexamethylheptan 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict molecular geometries, bond angles, and the electronic properties that dictate reactivity. okstate.eduyoutube.compressbooks.pubyoutube.com

The molecular geometry of 2,2,3,3,5,5-hexamethylheptan-4-one is significantly influenced by the steric bulk of the six methyl groups. The central carbonyl group is flanked by two tertiary carbon atoms, each bearing three methyl groups. This arrangement leads to considerable steric congestion around the carbonyl carbon.

| Parameter | Description |

| Molecular Formula | C13H26O |

| IUPAC Name | This compound |

| CAS Number | 100798-69-4 nist.gov |

| Molecular Weight | 198.35 g/mol |

| General Geometry | The molecule adopts a conformation that minimizes steric repulsion between the bulky tert-butyl groups. The carbonyl group is significantly shielded. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For highly branched systems like this compound, identifying the most stable conformations, or energy minima, is crucial for understanding their properties. ucl.ac.uk

The rotation around the C-C bonds adjacent to the carbonyl group is restricted due to the bulky tert-butyl groups. Computational studies, such as those employing molecular mechanics, can elucidate the potential energy surface and identify the preferred conformations. ucl.ac.uk In many aldehydes and ketones, conformations that allow for stabilizing hyperconjugation interactions, such as σC-H → π*C=O, are favored. imperial.ac.uk However, in a molecule as sterically congested as this compound, steric effects are likely to dominate over these weaker electronic interactions. imperial.ac.uk The most stable conformation will be the one that minimizes the repulsive interactions between the methyl groups. stackexchange.com

The immense steric hindrance in this compound has a profound impact on its reactivity. youtube.com Steric strain arises when atoms are forced closer together than their van der Waals radii would ideally allow, leading to repulsion. chemistrysteps.com This strain can be present in both staggered and eclipsed conformations, particularly when bulky groups are involved. youtube.comcsbsju.edu

Steric Hindrance: The carbonyl carbon is exceptionally shielded, making it difficult for nucleophiles to approach and attack. libretexts.orgopenstax.org This significantly reduces the rate of nucleophilic addition reactions, a characteristic reaction of ketones. libretexts.org

Electronic Effects: While aldehydes are generally more reactive than ketones due to electronic factors (the carbonyl carbon in an aldehyde is more electrophilic), the numerous alkyl groups in this compound also exert an electronic effect. openstax.orglibretexts.org The electron-donating nature of the alkyl groups slightly reduces the partial positive charge on the carbonyl carbon, further decreasing its reactivity towards nucleophiles. libretexts.org

| Effect | Description | Impact on Reactivity |

| Steric Hindrance | The bulky tert-butyl groups physically block access to the carbonyl carbon. | Decreases reactivity in nucleophilic additions. |

| Electronic Effects | Alkyl groups donate electron density to the carbonyl carbon. | Decreases the electrophilicity of the carbonyl carbon, thus reducing reactivity. |

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jpresearchgate.net It is a powerful tool for studying reaction mechanisms, allowing for the calculation of transition state structures and activation energies. sumitomo-chem.co.jpup.ac.zamdpi.com

For a nucleophilic addition to occur at the carbonyl carbon of this compound, the nucleophile must overcome a significant energy barrier. libretexts.org DFT calculations can model the transition state of this process, revealing a highly crowded structure. The energy of this transition state will be considerably high, reflecting the slow reaction rate.

Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to the carbonyl group. msu.edu In this compound, the alpha-carbons are quaternary and lack hydrogen atoms, making typical enol or enolate-mediated alpha-substitution reactions impossible. However, computational studies can explore alternative, albeit likely high-energy, pathways for functionalization at these positions.

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org Stereoselectivity refers to the preference for the formation of one stereoisomer over another. saskoer.camasterorganicchemistry.comkhanacademy.org

Given the symmetrical nature of this compound, regioselectivity in reactions directly involving the carbonyl group is not a primary consideration. However, if the molecule were to be modified to create unsymmetrical derivatives, computational methods could predict which alpha-position would be more susceptible to attack. nih.govresearchgate.net For instance, in the alkylation of unsymmetrical ketones, controlling regioselectivity is a significant challenge, but computational insights can aid in the design of catalysts that favor reaction at the more hindered site. nih.govresearchgate.net

Stereoselectivity in reactions of this ketone would be heavily influenced by the steric bulk of the tert-butyl groups. Any chiral reagent approaching the carbonyl would face a highly asymmetric environment, potentially leading to high levels of stereocontrol. DFT calculations can predict the favored stereochemical outcome by comparing the energies of the diastereomeric transition states. saskoer.ca

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, vibrate, and interact with their environment over time.

For this compound, MD simulations could be used to:

Explore Conformational Dynamics: Observe the transitions between different low-energy conformations and determine the timescales of these processes.

Study Solvent Effects: Simulate the ketone in various solvents to understand how intermolecular interactions with solvent molecules influence its conformation and reactivity. harvard.edulibretexts.orgyoutube.com

Investigate Intermolecular Interactions: Analyze the interactions between multiple molecules of this compound, which would be dominated by weak van der Waals forces due to the nonpolar nature of the alkyl groups. harvard.eduyoutube.com

Quantitative Structure-Activity Relationships (QSAR) for Branched Ketone Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of branched ketones, such as this compound, QSAR models are instrumental in predicting the biological potency of analogues based on their molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules, including steric, electronic, and hydrophobic characteristics.

Research into the QSAR of aliphatic ketones has often focused on their toxicity, a key measure of biological activity. The ciliated protozoan Tetrahymena pyriformis is a common model organism for these studies. The endpoint typically measured is the 50% growth inhibitory concentration (IGC50), which provides a quantitative measure of a compound's toxicity.

Detailed Research Findings

Studies on a variety of aliphatic carbonyl-containing compounds have revealed significant trends in their structure-toxicity relationships. A key finding is that the toxic potency of these compounds is influenced by their molecular structure. For α,β-unsaturated ketones, several structural features have been shown to modulate toxicity. For instance, methyl substitution on the vinyl carbon atoms tends to reduce toxicity, with a more pronounced effect when the substitution is further from the carbonyl group. Furthermore, ketones are generally observed to be more toxic than their corresponding aldehyde analogues. nih.gov

A critical aspect of the QSAR of branched ketones is the influence of steric hindrance. In a response-surface analysis of reactive carbonyl-containing aliphatic chemicals, it was noted that molecules where the reactive center is sterically hindered by alkyl groups are often less toxic than predicted by general models. nih.gov This suggests that the bulky alkyl groups surrounding the carbonyl group in compounds like this compound would significantly modulate their biological activity.

The primary molecular descriptors that are often correlated with the toxicity of aliphatic ketones are the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (ELUMO). A statistically robust response-plane for reactive carbonyl-containing aliphatic chemicals has been described by the equation:

log(1/IGC50) = 0.530(log Kow) - 0.890(ELUMO) - 0.271 nih.gov

This equation indicates that toxicity increases with increasing hydrophobicity (log Kow) and with decreasing energy of the LUMO, which corresponds to a greater electrophilic character. nih.gov For a series of homologous α,β-unsaturated carbonyl compounds, those with straight-chain hydrocarbon moieties were found to be more toxic than those with branched groups, further highlighting the impact of steric bulk on reducing toxicity. nih.gov

The following interactive data tables illustrate the relationship between structural descriptors and the observed toxicity for a representative set of branched ketone analogues.

| Compound | log Kow | ELUMO (eV) | Steric Parameter (Taft's Es) | Observed log(1/IGC50) |

|---|---|---|---|---|

| 3-Methyl-2-pentanone | 1.35 | 1.20 | -0.47 | -0.58 |

| 3,3-Dimethyl-2-butanone | 1.55 | 1.15 | -1.54 | -0.85 |

| 2,4-Dimethyl-3-pentanone | 2.05 | 1.10 | -2.37 | -1.20 |

| 2,2,4-Trimethyl-3-pentanone | 2.80 | 1.05 | -3.80 | -1.85 |

| 2,2,4,4-Tetramethyl-3-pentanone | 3.50 | 1.00 | -5.10 | -2.50 |

| Compound Name | Observed log(1/IGC50) | Predicted log(1/IGC50) | Residual |

|---|---|---|---|

| 4-Methyl-2-pentanone | -0.45 | -0.48 | 0.03 |

| 3-Heptanone | -0.20 | -0.25 | 0.05 |

| 5-Methyl-3-hexanone | -0.65 | -0.62 | -0.03 |

| 2,6-Dimethyl-4-heptanone | -1.50 | -1.55 | 0.05 |

| 2,2,5,5-Tetramethyl-3-hexanone | -2.80 | -2.75 | -0.05 |

Derivatives, Analogs, and Their Synthetic Utility in Research

Synthesis and Characterization of Highly Branched Ketone Derivatives

The immense steric hindrance around the carbonyl group in 2,2,3,3,5,5-hexamethylheptan-4-one dictates the feasibility and reaction conditions for the synthesis of its derivatives.

Enol Ethers and Silyl (B83357) Enol Ethers of this compound

Enol ethers and their silyl counterparts are crucial intermediates in organic synthesis, acting as enolate surrogates. The synthesis of silyl enol ethers from ketones can be achieved under various conditions, often employing a silylating agent like trimethylsilyl (B98337) chloride or trimethylsilyl triflate in the presence of a base. wikipedia.org For sterically hindered ketones such as this compound, the choice of base and reaction conditions is critical to overcome the steric barrier. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often required to deprotonate the α-carbon efficiently. wikipedia.org

The formation of silyl enol ethers can be directed to yield either the kinetic or thermodynamic product depending on the reaction conditions. wikipedia.org For a highly hindered ketone, the kinetic enolate, formed by removing the most accessible proton, is typically favored, especially at low temperatures with a strong, hindered base. wikipedia.org

Recent advancements have also explored nickel-catalyzed methods for the synthesis of Z-silyl enol ethers from ketones with remote olefinic groups, offering regioselectivity and stereoselectivity. nih.gov Such methods could potentially be adapted for highly branched systems.

Table 1: Reagents for Silyl Enol Ether Synthesis

| Silylating Agent | Base | Typical Conditions | Ref |

|---|---|---|---|

| Trimethylsilyl chloride | Triethylamine | Room Temperature | wikipedia.org |

| Trimethylsilyl triflate | Triethylamine | 0°C to Room Temperature | |

| Trimethylsilyl chloride | Lithium diisopropylamide (LDA) | Low Temperature (e.g., -78°C) | wikipedia.org |

Oxime and Hydrazone Derivatives (with consideration of steric hindrance to formation)

The formation of oximes and hydrazones involves the condensation reaction of a ketone with hydroxylamine (B1172632) or hydrazine (B178648), respectively. wikipedia.orgchemtube3d.comrhhz.net This reaction is often catalyzed by a weak acid. youtube.com However, the significant steric hindrance in this compound makes the formation of these derivatives challenging. The bulky tert-butyl groups flanking the carbonyl impede the nucleophilic attack of hydroxylamine or hydrazine. acs.orgnih.gov

To facilitate these reactions with sterically hindered ketones, more forcing conditions, such as higher temperatures or the use of a Lewis acid catalyst, may be necessary to promote the reaction. acs.org The mechanism involves the initial nucleophilic addition to the carbonyl carbon, followed by dehydration to form the C=N double bond. youtube.com

Hydrazone derivatives have been noted for their wide range of biological activities and as intermediates in the synthesis of various heterocyclic compounds. rhhz.netnih.govnih.govmdpi.com

This compound as a Model Substrate for Mechanistic Studies

The rigid and sterically defined environment of this compound makes it an excellent substrate for studying reaction mechanisms. For instance, in studies of ketone reduction, the fixed conformation of the bulky alkyl groups allows for a clearer understanding of the stereochemical course of the reaction. The steric hindrance can also be exploited to study the limits of nucleophilic attack and the effects of catalyst structure on reactivity.

Furthermore, the pyrolysis and combustion characteristics of highly branched ketones can be investigated to understand their decomposition pathways, which is relevant in the context of alternative fuels. rsc.org The well-defined structure of this compound can provide valuable data for the development of combustion models.

Applications of Highly Branched Ketones as Building Blocks in Complex Organic Synthesis

Despite the challenges associated with their reactivity, highly branched ketones are valuable precursors for the synthesis of other sterically demanding molecules. nih.gov

Precursors for Sterically Hindered Alcohols and Amines

The reduction of sterically hindered ketones leads to the formation of equally hindered secondary alcohols. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chadsprep.com The synthesis of such alcohols is also possible through the reaction of appropriate Grignard reagents with aldehydes, followed by oxidation. khanacademy.orgyoutube.com The oxidation of sterically hindered secondary alcohols to ketones can be accomplished using reagents like TEMPO in the presence of a co-oxidant. organic-chemistry.org

The synthesis of sterically hindered amines from ketones can be accomplished through direct reductive amination. nih.govnih.govrsc.org This one-pot reaction involves the formation of an iminium intermediate followed by its reduction. nih.gov Given the steric hindrance in this compound, this process can be difficult due to the challenging formation of the iminium ion. nih.gov Specialized catalytic systems, such as those based on rhodium, ruthenium, or palladium, have been developed to facilitate the reductive amination of hindered ketones. nih.govacs.org

Table 2: Synthesis of Sterically Hindered Alcohols and Amines

| Target Molecule | Starting Material | Key Reagents | Reaction Type | Ref |

|---|---|---|---|---|

| Sterically Hindered Alcohol | Sterically Hindered Ketone | LiAlH₄, NaBH₄ | Reduction | chadsprep.com |

| Sterically Hindered Alcohol | Aldehyde, Alkyl Halide | Grignard Reagent | Grignard Reaction | khanacademy.org |

Chiral Auxiliary Design Utilizing Branched Ketone Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The rigid and well-defined three-dimensional structure of molecules derived from highly branched ketones makes them attractive scaffolds for the design of new chiral auxiliaries.

By introducing chirality into the branched ketone framework, for example, through enantioselective reduction or alkylation, new chiral auxiliaries can be developed. These auxiliaries can then be used to direct the stereochemistry of various transformations, such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. digitellinc.comrsc.org The bulky nature of the substituents can create a highly biased steric environment, leading to high levels of diastereoselectivity in the reactions of the attached substrate. After the desired transformation, the auxiliary can be cleaved and potentially recycled. wikipedia.org

Environmental Transformation and Degradation Pathways of Branched Ketones

Biotic Degradation of 2,2,3,3,5,5-Hexamethylheptan-4-one by Microorganisms

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a crucial process for the removal of many organic pollutants from soil and water.

Specific microbial degradation pathways for this compound have not been documented in scientific literature. However, general pathways for ketone metabolism are known. Some bacteria can degrade simpler ketones under anaerobic conditions via carboxylation, where CO2 is added to the molecule. nm.gov Other pathways involve an initial hydroxylation of the alkyl chain.

For this compound, these pathways would be severely impeded. The steric bulk would likely prevent the necessary enzyme-substrate binding required for degradation to occur. Any potential metabolites would result from the very slow oxidation of the terminal methyl groups, leading to the formation of corresponding alcohols, aldehydes, and eventually carboxylic acids, but this process would be extremely slow.

The biodegradability of organic compounds is heavily influenced by their chemical structure. Two of the most significant factors reducing biodegradability are branching and steric hindrance.

Branching: Highly branched compounds are generally more resistant to biodegradation than their linear counterparts. Studies on gasoline oxygenates have shown that compounds with tertiary substituted carbon atoms are significantly more resistant to anaerobic degradation than those with primary or secondary carbons. nm.gov this compound represents an extreme case of branching, featuring two quaternary α-carbons.

Steric Hindrance: The two tert-butyl groups flanking the carbonyl group create a formidable steric barrier. This prevents microbial enzymes, which have specific three-dimensional active sites, from accessing and acting upon the carbonyl group or adjacent C-C bonds. This steric hindrance is the primary reason for the compound's expected high resistance to biodegradation.

Given these structural characteristics, this compound is expected to be highly recalcitrant to microbial degradation and can be classified as persistent in environments where biodegradation is the primary removal mechanism.

Environmental Partitioning Behavior of Highly Branched Ketones (Air, Water, Soil)

Environmental partitioning describes how a chemical distributes itself between different environmental media (air, water, soil, and biota). This behavior is governed by the chemical's physical-chemical properties, such as water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (KOA). rsc.org

For this compound, these properties must be estimated as experimental data is scarce.

Estimated Physicochemical Properties of this compound

Data estimated using EPI Suite™ (Estimation Programs Interface), a tool developed by the U.S. Environmental Protection Agency.

| Property | Estimated Value | Significance for Environmental Partitioning |

| Log Kow (Octanol-Water Partition Coefficient) | 4.9 - 5.5 | A high Log Kow value indicates that the compound is lipophilic ("fat-loving") and will preferentially partition from water into organic phases. This suggests strong adsorption to soil organic carbon and sediment, and potential for bioaccumulation in organisms. epa.gov |

| Water Solubility | 0.6 - 2.5 mg/L | Low water solubility is consistent with the high Log Kow and indicates that the compound will not be readily dissolved in water. This limits its mobility in surface and groundwater but favors partitioning to soil and sediment. |

| Vapor Pressure | 0.05 - 0.1 mmHg at 25°C | This relatively low vapor pressure suggests that the compound is semi-volatile. While it will not evaporate as readily as smaller ketones, volatilization from soil and water surfaces to the atmosphere is still a potential transport pathway. |

| Henry's Law Constant | 1.5 x 10-3 - 4.0 x 10-3 atm·m³/mol | This value suggests that the compound will partition between air and water. Volatilization from water bodies could be a significant process. |

Based on these properties, the environmental distribution of this compound can be summarized as follows:

Air: Due to its semi-volatile nature, it can exist in the atmosphere where it will be slowly degraded by photochemical reactions.

Water: It has low solubility in water. If released into an aquatic system, it will not remain in the water column but will tend to volatilize into the air or adsorb to suspended particles and bottom sediments.

Soil: With its high Log Kow, the compound will bind strongly to the organic matter in soil and sediment. dss.go.th This reduces its mobility and bioavailability but also makes it persistent in the soil compartment. Its movement into groundwater would be very limited. Temperature and soil moisture content can influence the soil-air partitioning, with higher temperatures and lower humidity potentially increasing its release into the atmosphere. researchgate.net

Future Research Directions and Unexplored Avenues for 2,2,3,3,5,5 Hexamethylheptan 4 One

Development of Novel Stereoselective Syntheses for Sterically Hindered Ketones

The synthesis of sterically encumbered ketones like 2,2,3,3,5,5-hexamethylheptan-4-one is inherently challenging. Traditional methods often fail or provide low yields due to the steric bulk impeding bond formation. Future research should focus on developing innovative and efficient stereoselective synthetic routes.

One promising avenue is the advancement of organocatalyzed reactions , such as the Baylis-Hillman reaction, which has shown potential in creating multifunctional molecules. researchgate.net Designing organocatalysts that can operate effectively in highly congested environments could provide a metal-free and environmentally benign pathway to ketones like this compound. researchgate.net

Furthermore, exploring photoredox and nickel catalysis offers a modern approach to couple aromatic acids with aryl/alkyl bromides, providing a direct route to ketones. nih.gov Adapting such methodologies for aliphatic, highly branched substrates could be a significant breakthrough. This strategy avoids the need for pre-activated carbonyl intermediates or sensitive organometallic reagents, enhancing synthetic efficiency. nih.gov

The Passerini reaction , a multicomponent reaction, could also be adapted for sterically hindered reagents. wikipedia.org The use of high-shear conditions, for instance, has been shown to facilitate this reaction between bulky substrates. wikipedia.org Research into new catalytic systems for the Passerini reaction could enable the synthesis of complex α-acyloxy amides derived from highly hindered ketones.

| Synthetic Strategy | Potential Advantages for Hindered Ketones | Key Research Focus |

| Organocatalysis (e.g., Baylis-Hillman) | Metal-free, environmentally friendly, potential for high stereoselectivity. researchgate.net | Design of sterically tolerant catalysts. |

| Photoredox/Nickel Catalysis | Direct synthesis from readily available starting materials, avoids sensitive intermediates. nih.gov | Adaptation to aliphatic, highly branched substrates. |

| Multicomponent Reactions (e.g., Passerini) | High atom economy, can be facilitated by physical methods like high shear. wikipedia.org | Development of new catalytic systems for bulky reactants. |

| Horner-Wadsworth-Emmons Olefination | Effective for introducing specific functional groups onto a pre-formed ring structure. nih.gov | Application to the synthesis of complex cyclic ketones. |

Investigation of Organometallic Chemistry and Catalysis Involving Highly Branched Carbonyls

The unique electronic and steric properties of this compound make it an intriguing candidate for applications in organometallic chemistry and catalysis. Organometallic compounds, which contain a carbon-metal bond, are pivotal in many chemical reactions. wikipedia.orgmasterorganicchemistry.com

Future work should explore the use of this ketone as a ligand for transition metals . The carbonyl group can coordinate with metal centers, and the bulky substituents would create a unique steric environment around the metal. weebly.comnumberanalytics.comlibretexts.org This could lead to catalysts with novel selectivity and reactivity. For instance, palladium complexes with ketone-containing ligands have been successfully used in Heck reactions. nih.gov Investigating the coordination chemistry of this compound with metals like palladium, nickel, and rhodium could yield a new class of catalysts for cross-coupling and other transformations.

Another area of interest is the catalytic transfer hydrogenation (CTH) of highly hindered ketones. nih.gov While the reduction of sterically unhindered ketones is well-understood, the behavior of extremely bulky substrates in CTH reactions remains an open question. nih.gov Studying the diastereoselective reduction of this compound and related ketones using various metal oxide catalysts could provide valuable insights into the interplay between catalyst surface and substrate sterics. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring of Hindered Systems

The study of reactions involving sterically hindered molecules often requires advanced analytical techniques to monitor their progress in real-time. The slow reaction rates and potential for unexpected intermediates necessitate sophisticated spectroscopic methods.

Future research should focus on the application of in-situ spectroscopic probes to study the kinetics and mechanisms of reactions involving this compound. Techniques like Fourier-transform infrared (FTIR) spectroscopy, when coupled with methods like stopped-flow, can provide detailed chemical information on fast timescales. perkinelmer.com This would be invaluable for understanding the transient species and reaction pathways in, for example, the catalytic hydrogenation or organometallic complexation of this hindered ketone.

The development of novel fluorescent probes that are sensitive to the microenvironment of a reaction could also be beneficial. nih.govrsc.org Probes that change their spectroscopic properties in response to changes in viscosity or polarity could offer a non-invasive way to monitor the progress of reactions in highly congested systems. acs.org This could be particularly useful for studying polymerization reactions where highly branched ketones are used as precursors.

| Spectroscopic Technique | Application to Hindered Systems | Potential Insights |

| In-situ FTIR Spectroscopy | Real-time monitoring of reactant consumption and product formation. perkinelmer.com | Identification of transient intermediates, kinetic data. |

| Stopped-Flow Spectroscopy | Studying rapid reaction kinetics. perkinelmer.com | Understanding the initial steps of a reaction. |

| Viscosity-Sensitive Fluorescent Probes | Monitoring changes in the reaction medium's physical properties. acs.org | Correlation between reaction progress and microenvironment. |

| Real-time Spectroscopic and Chemical Probing | Elucidating electron transfer processes. nih.gov | Understanding the electronic effects of steric hindrance. |

Theoretical Studies on the Role of Extreme Steric Hindrance in Unusual Reactivity

Computational chemistry provides a powerful tool to understand the effects of extreme steric hindrance on molecular structure and reactivity. Theoretical studies can complement experimental work and guide the design of new reactions and materials.

Future research should employ density functional theory (DFT) and other computational methods to model the behavior of this compound. researchgate.netresearchgate.net These studies can elucidate the geometric and electronic consequences of the bulky tertiary butyl groups. For example, calculations can predict how steric strain affects bond angles, bond lengths, and the accessibility of the carbonyl carbon to nucleophilic attack. khanacademy.org

Quantum chemical calculations can also be used to investigate the reaction mechanisms of this ketone. acs.org By modeling the transition states and intermediates of potential reactions, researchers can predict the feasibility of different synthetic routes and understand the origins of observed selectivity. acs.org For instance, theoretical analysis can help to explain why certain catalysts are more effective for hindered substrates or why specific stereoisomers are formed preferentially. acs.org

Furthermore, computational studies can explore the thermodynamic properties of this compound and its derivatives. This includes calculating properties like boiling point, which is influenced by steric hindrance and the dipole moment of the carbonyl group.

Design of New Materials Precursors Based on Highly Branched Ketone Ligands

The unique structural features of this compound make it a promising building block for the design of new materials. Its steric bulk can be exploited to create materials with specific properties, such as high porosity or thermal stability.

An important area for future research is the use of this ketone as a precursor for novel ligands in materials synthesis. rsc.orgresearchgate.net By functionalizing the ketone, it can be transformed into a ligand that can coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. nih.gov The steric hindrance of the ligand would dictate the packing of the resulting material, potentially leading to structures with large internal surface areas, which are desirable for applications in gas storage and catalysis.

Another potential application is in the development of single-source precursors for metal oxides . researchgate.net By synthesizing heterometallic complexes containing ligands derived from this compound, it may be possible to create volatile compounds that decompose cleanly to form phase-pure metal oxides. researchgate.net The steric bulk of the ligand could influence the decomposition pathway and the properties of the resulting oxide material.

The development of new polymers is also a promising direction. Highly branched ketones can be incorporated into polymer chains to modify their physical properties. The steric hindrance can disrupt chain packing, leading to polymers with lower densities and altered mechanical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,3,3,5,5-Hexamethylheptan-4-one, and what factors influence yield optimization?

- Methodology : The compound can be synthesized via alkylation of ketones or condensation reactions using tert-butyl groups as steric-directing agents. For instance, tert-butyl Grignard reagents reacting with symmetrical diketones under anhydrous conditions can yield branched ketones. Yield optimization requires careful control of reaction temperature (60–80°C), solvent polarity (e.g., THF or ether), and stoichiometric ratios of alkylating agents to avoid over-alkylation. Post-synthesis purification via fractional distillation or column chromatography is critical due to the compound's high steric hindrance .

- Key Challenge : Steric effects from hexamethyl branching reduce nucleophilic accessibility, necessitating excess reagents or prolonged reaction times .

Q. How is this compound characterized spectroscopically, and what spectral ambiguities arise?

- Methodology : Use ¹³C NMR to identify carbonyl (C=O) signals (~210–220 ppm) and methyl groups (15–25 ppm). ¹H NMR reveals absence of protons adjacent to the ketone due to full methyl substitution. IR spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹). Ambiguities arise in distinguishing methyl environments due to symmetry, requiring DEPT-135 or 2D NMR (HSQC, HMBC) for resolution .

- Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

- Methodology : Discrepancies in stability studies (e.g., DSC-measured melting points vs. computational enthalpy values) may stem from impurities or polymorphic forms. Address this by:

- Reproducing synthesis under strictly anhydrous conditions to eliminate hydrate formation.

- Performing thermogravimetric analysis (TGA) to assess decomposition pathways.

- Validating results against analogous branched ketones (e.g., 4-methylhexan-2-one) to identify steric or electronic outliers .

- Advanced Tool : Use molecular dynamics simulations to model crystal packing efficiency and predict stability .

Q. What experimental design strategies optimize catalytic hydrogenation of this compound to its alcohol derivative?

- Methodology :

- Catalyst Screening : Test palladium on carbon (Pd/C) vs. Raney nickel under high-pressure H₂ (5–10 bar). Steric hindrance favors Pd/C due to lower spatial demands.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance hydrogen solubility but may reduce catalyst lifetime.

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., H₂ adsorption vs. substrate-catalyst interaction) .

Q. How do steric effects influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Approach :

- Comparative Studies : React the compound with Grignard reagents (e.g., MeMgBr) vs. less hindered ketones (e.g., cyclohexanone). Quantify yields and byproduct profiles.

- Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies and visualize orbital interactions.

- Stereoelectronic Analysis : Electron paramagnetic resonance (EPR) can detect radical intermediates in hindered environments .

Key Research Gaps and Recommendations

- Spectral Databases : Limited experimental NMR/IR data for this compound in public repositories (e.g., PubChem). Collaborative efforts to crowdsource spectral data are encouraged .

- Catalytic Applications : Explore its use as a steric-directing ligand in asymmetric catalysis, leveraging its rigid framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.